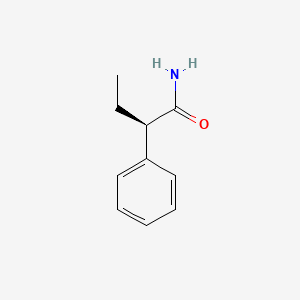

(R)-2-Phenylbutyramide

Description

Historical Context and Significance of Chiral Phenylbutyramides

The study of phenylbutyramides and related structures has historical roots in medicinal chemistry, with research often focused on their biological activities. Initially, many such compounds were synthesized and tested as racemic mixtures, which contain equal amounts of both enantiomers (mirror-image isomers). nih.gov However, a pivotal shift in pharmaceutical research occurred with the increasing recognition of chirality's role in determining a molecule's pharmacological properties. nih.govacs.org

This shift was famously highlighted by the thalidomide (B1683933) tragedy, where one enantiomer was therapeutic while the other was teratogenic. nih.gov These events spurred significant attention toward the separation of enantiomers, testing their individual bioactivity, and determining their absolute configurations. nih.gov For the phenylbutyramide class, this meant a move from studying racemic mixtures to investigating the distinct properties of the (R)- and (S)-enantiomers. The significance of isolating chiral phenylbutyramides lies in the potential for one enantiomer to possess the desired therapeutic activity while the other might be inactive or contribute to undesirable effects. nih.govnih.gov Research into compounds like 2-phenylbutyramide (B1677664), which has shown promising antiepileptic activity in rodent models, has naturally progressed to the chromatographic resolution and pharmacological testing of its individual (+) and (-) enantiomers. acs.orgnih.gov

Overview of Stereoisomerism in Drug Discovery and Development

Stereoisomerism is a fundamental concept in drug development, as the three-dimensional structure of a molecule is critical to its biological function. tutorchase.com Stereoisomers have the same molecular formula and atom connectivity but differ in their spatial arrangement. biomedgrid.com Enantiomers, a type of stereoisomer, are non-superimposable mirror images of each other. biomedgrid.comresearchgate.net

In the chiral environment of the human body, where receptors, enzymes, and other biological targets are themselves chiral, enantiomers of a drug can exhibit markedly different behaviors. nih.gov One enantiomer may bind to a target receptor with high affinity to produce a therapeutic effect, while the other may have lower affinity, no effect, or even bind to a different receptor, causing adverse effects or toxicity. nih.govtutorchase.com For instance, the S-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) possesses most of the desired inhibitory effect, while the R-enantiomer is largely inert, though it can convert to the active S-form in the body. nih.gov

This recognition of stereoselectivity in pharmacology led to regulatory changes. In 1992, the U.S. Food and Drug Administration (FDA) issued guidelines emphasizing the need to characterize the absolute stereochemistry of chiral drug candidates early in development. nih.gov These guidelines recommend that the manufacturing process, animal testing, and clinical trials should include methods for stereo-specific identification and activity assays. nih.gov This has driven the pharmaceutical industry to increasingly develop single-enantiomer drugs, sometimes referred to as a "chiral switch" from an existing racemic drug, to create safer and more effective treatments. researchgate.net

Research Gaps and Motivations for Studying (R)-2-Phenylbutyramide

A primary motivation for the academic study of this compound stems from the known anticonvulsant properties of the racemic compound and the need to understand the specific contribution of each enantiomer. acs.org A defined research gap exists in fully elucidating the stereoselective pharmacological and toxicological profiles of many chiral compounds. wjarr.comresearchgate.net For 2-phenylbutyramide, academic inquiry has been driven by the discovery that it inhibits the function of the neuronal acetylcholine (B1216132) receptor (nAChR), and this activity correlates with its ability to prevent seizures in animal models. acs.org

The key research questions and motivations include:

Determining the Active Enantiomer: A significant gap was the lack of knowledge about which enantiomer, (R) or (S), is responsible for the observed anticonvulsant activity. Research aims to isolate the enantiomers and test their individual potencies. acs.org

Understanding Structure-Activity Relationships: Investigating the precise three-dimensional structure of each enantiomer and how it interacts with its biological target is crucial. Before detailed studies, the absolute configuration of the separated enantiomers of 2-phenylbutyramide was unknown. nih.govnih.gov

Investigating Solid-State Properties: While the racemic and homochiral forms of 2-phenylbutyramide have been studied, polymorphism—the ability of a compound to exist in multiple crystal forms—is an area of ongoing interest for phenylbutyramides. nih.goviucr.org Different polymorphs can have different physical properties, which is critical for pharmaceutical development. A study on the related compound 3-methyl-2-phenylbutyramide highlighted the complex crystalline landscape these molecules can exhibit. figshare.com

Scope and Objectives of Academic Inquiry into this compound

The academic investigation into this compound is multifaceted, with clear objectives aimed at building a comprehensive scientific understanding of the compound.

The primary objectives include:

Enantiomeric Separation and Purification: A crucial first step is the development of reliable methods, such as chiral High-Performance Liquid Chromatography (HPLC), to separate the racemic 2-phenylbutyramide into its individual (R) and (S) enantiomers with high enantiomeric purity. nih.govacs.org

Determination of Absolute Configuration: A major goal is to unambiguously determine the absolute three-dimensional arrangement of atoms for each enantiomer. This is most commonly achieved using single-crystal X-ray diffraction analysis. nih.govnih.gov

Characterization of Physicochemical Properties: This involves detailed analysis of the distinct properties of the pure enantiomers versus the racemate. Research has focused on comparing their crystal structures, supramolecular organization (like hydrogen-bonding patterns), infrared spectral characteristics, and melting points. nih.govtdl.org

Development of Stereoselective Synthesis Methods: Another area of research is the creation of efficient synthetic routes to produce the desired enantiomer directly, such as through enzymatic resolution, which can offer a greener alternative to classical chemical methods. ic.ac.ukrsc.org

Research Data Tables

Table 1: Physical and Crystallographic Properties of 2-Phenylbutyramide Isomers This table presents comparative data for the racemic and the homochiral (R)-enantiomer of 2-phenylbutyramide, based on findings from X-ray diffraction studies.

| Property | Racemic (rac-1) | This compound ((R)-1) | Reference |

| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₃NO | iucr.org |

| Crystal System | Monoclinic | Orthorhombic | nih.govnih.gov |

| Space Group | C2/c | P2₁2₁2₁ | nih.govnih.gov |

| Melting Point | Very similar to homochiral form | Very similar to racemic form | nih.gov |

| Supramolecular Organization | H-bonded ribbons | H-bonded ribbons | nih.govnih.gov |

| Molecular Conformations in Crystal | One conformer (A) | Two different conformers (A and B) | nih.gov |

Data sourced from Khrustalev, V. N., et al. (2014). Crystal Growth & Design. nih.govnih.gov

Table 2: Hirshfeld Surface Analysis of 2-Phenylbutyramide Polymorphs This analysis quantifies the intermolecular interactions within the crystal structures of two different racemic polymorphs of 2-phenylbutyramide, designated rac-1 and rac-2.

| Interaction Type | Contribution in rac-1 (%) | Contribution in rac-2 (%) | Reference |

| H···H | 67.3 | 65.7 | iucr.org |

| H···C/C···H | 19.6 | 19.6 | iucr.org |

| H···O/O···H | 10.8 | 11.4 | iucr.org |

Data sourced from Rigin, A. A., et al. (2019). Acta Crystallographica Section E. iucr.org

Properties

CAS No. |

74042-63-0 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

(2R)-2-phenylbutanamide |

InChI |

InChI=1S/C10H13NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,11,12)/t9-/m1/s1 |

InChI Key |

UNFGQCCHVMMMRF-SECBINFHSA-N |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1)C(=O)N |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N |

Origin of Product |

United States |

Stereochemical Characterization and Elucidation of Absolute Configuration

Advanced Crystallographic Analysis of (R)-2-Phenylbutyramide

Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for determining the three-dimensional structure of crystalline compounds at an atomic level. unimi.itcarleton.edumdpi.com This technique provides detailed information about unit cell dimensions, bond lengths, and bond angles. carleton.edu For chiral molecules, SCXRD is instrumental in establishing the absolute configuration. nih.govlibretexts.org

The determination of the absolute configuration of this compound has been accomplished through single-crystal X-ray diffraction analysis. acs.orgnih.gov This powerful technique allows for the precise mapping of the spatial arrangement of atoms within the crystal lattice. unimi.itcarleton.edumdpi.com The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. carleton.edu

For chiral molecules, the key to determining the absolute configuration lies in the phenomenon of anomalous dispersion. nih.govwikipedia.org When X-rays interact with electrons, particularly those in inner shells, there can be a phase shift in the scattered X-rays. wikipedia.org This effect, though small, is sufficient to differentiate between a molecule and its non-superimposable mirror image (enantiomer). nih.govwikipedia.org The absolute configurations of the homochiral forms of 2-phenylbutyramide (B1677664) were determined using this principle. acs.orgnih.gov

The data collection for such studies is typically performed on a diffractometer equipped with a CCD detector. nih.gov The structures are then solved using direct methods and refined using a full-matrix least-squares technique. nih.gov

Anomalous X-ray scattering is a technique that utilizes the energy-dependent scattering of X-rays near an atom's absorption edge to gain structural information. wikipedia.orglehigh.edu This method is particularly powerful for determining the absolute configuration of chiral molecules. researchgate.net

A critical tool in the crystallographic determination of absolute configuration is the refinement of the Flack parameter, and in some cases, the Hooft parameter. nih.govox.ac.uk The Flack parameter, denoted as 'x', is a value between 0 and 1 that indicates the proportion of the inverted structure in the crystal. ed.ac.ukwikipedia.org A value close to 0 suggests the assigned absolute configuration is correct, while a value near 1 indicates the opposite enantiomer is present. ed.ac.ukwikipedia.org A value around 0.5 may suggest a racemic twin. wikipedia.org

In the study of 2-phenylbutyramide enantiomers, the absolute configurations were established based on anomalous dispersion effects, and the Flack parameter was used for refinement. nih.gov For (R)-1 and (S)-1 (where 1 denotes 2-phenylbutyramide), only the Flack parameters were utilized for the determination of their absolute configurations. nih.govacs.org The Hooft parameter, which can be thought of as the Flack parameter determined using Bayesian methods, could not be calculated for (R)-1 and (S)-1 due to an insufficient number of measured Friedel pairs. nih.govacs.orged.ac.uk

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₁₃NO nih.govresearchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c researchgate.net |

| a (Å) | 8.575 (2) researchgate.net |

| b (Å) | 10.746 (3) researchgate.net |

| c (Å) | 9.798 (3) researchgate.net |

| β (°) | 101.811 (3) researchgate.net |

| Volume (ų) | 883.8 (4) researchgate.net |

| Z | 4 researchgate.net |

| Calculated Density (g cm⁻³) | 1.227 nih.gov |

The crystalline state provides a snapshot of the preferred molecular conformation. In the case of 2-phenylbutyramide, the amide group's orientation is a key conformational feature. nih.govresearchgate.net The torsion angle N1—C10—C7—C8, which describes the rotation of the amide group, has been characterized. researchgate.net

Interestingly, studies have revealed the presence of two different molecular conformations in the homochiral forms of 2-phenylbutyramide. acs.orgnih.gov This conformational flexibility allows the homochiral forms to mimic the crystal packing of the racemic form. acs.orgnih.gov The supramolecular organization in both the racemic and homochiral forms of 2-phenylbutyramide is very similar, characterized by hydrogen-bonded ribbons. nih.govacs.orgnih.gov

A comparative analysis of the crystal structures of this compound and its racemic counterpart reveals significant similarities in their supramolecular organization. nih.govacs.orgnih.gov Both the homochiral and racemic forms of 2-phenylbutyramide exhibit similar hydrogen-bonded ribbon structures in their crystalline states. nih.govacs.orgnih.govresearchgate.net

However, a new polymorph of racemic 2-phenylbutyramide has been identified which displays a different packing arrangement. nih.govresearchgate.net In this polymorph, molecules are linked by a single N—H⋯O hydrogen bond, forming chains with an antiparallel packing, in contrast to the ribbon structures of the previously reported racemic and homochiral forms. nih.govresearchgate.net This new racemic polymorph has a higher crystal density (1.227 g cm⁻³) compared to the previously reported racemic form (1.160 g cm⁻³) and the R- and S-enantiomers (1.188 g cm⁻³ and 1.189 g cm⁻³, respectively). nih.gov

Table 2: Comparison of Crystal Densities

| Form | Crystal Density (g cm⁻³) |

| New Racemic Polymorph | 1.227 nih.gov |

| Previously Reported Racemic Form | 1.160 nih.gov |

| This compound | 1.188 nih.gov |

| (S)-2-Phenylbutyramide | 1.189 nih.gov |

Spectroscopic Techniques for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.govnih.gov It measures the differential absorption of left and right circularly polarized light. nih.gov Enantiomers, being mirror images, will produce mirror-image CD spectra. rsc.org This technique is highly sensitive to the three-dimensional structure of molecules and can be used to distinguish between different conformers of a chiral molecule, especially when conducted on cold, isolated molecules in the gas phase. nih.gov While specific CD spectra for this compound were not found in the search results, the principles of CD spectroscopy are broadly applicable to chiral amides and can provide crucial information for stereochemical assignment. nih.govrsc.org

Polymorphism and Solid State Characteristics of R 2 Phenylbutyramide

Identification and Characterization of Polymorphic Forms

The discovery and characterization of polymorphs are essential steps in the development of solid-state materials. bjbms.org For (R)-2-Phenylbutyramide and its racemic counterpart, different crystalline forms have been identified, each possessing unique structural arrangements. nih.gov

The discovery of new polymorphic forms often relies on experimental screening techniques that explore a range of crystallization conditions. gwern.netchemrxiv.orgresearchgate.net Solution crystallization is a primary method, where variables such as solvent, supersaturation, and temperature are manipulated to favor the nucleation and growth of different crystal forms. gwern.net High supersaturation tends to produce metastable forms, while lower supersaturation often yields more thermodynamically stable polymorphs. gwern.net

For 2-phenylbutyramide (B1677664), different polymorphs have been successfully obtained through controlled crystallization from various solvent systems. For instance, a new polymorph of racemic 2-phenylbutyramide was identified after recrystallization from a water/ethanol mixture (1:1 v/v). researchgate.netnih.gov In contrast, previously reported racemic and homochiral forms were grown from a water-acetonitrile solution (1:1 v/v). researchgate.netnih.gov

Other experimental methods for polymorph discovery include melt crystallization and sublimation. gwern.net These techniques provide higher driving forces for crystallization and can be more effective in discovering metastable forms that may not be accessible from solution. gwern.net Computational methods, such as crystal structure prediction (CSP), also supplement experimental screening to identify potential stable crystal packing arrangements. chemrxiv.orgresearchgate.net

Powder X-ray Diffraction (PXRD) is a fundamental and powerful non-destructive technique for the identification and characterization of crystalline solids. creative-biostructure.comrigaku.com It is extensively used in polymorph screening and quality control in the pharmaceutical industry. rigaku.com Each polymorph has a unique crystal lattice, and as a result, it will produce a distinct diffraction pattern when exposed to X-rays. creative-biostructure.comrigaku.com This pattern serves as a unique "fingerprint" for that specific crystalline form. rigaku.com

By comparing the experimental PXRD pattern of a sample to a database of known patterns or patterns calculated from single-crystal X-ray diffraction (SCXRD) data, one can identify the polymorphic form or forms present in the material. rigaku.comnih.gov This allows researchers to distinguish between different polymorphs of a compound like this compound with high specificity and to detect any potential polymorphic contamination. rigaku.com The technique can be used for both qualitative phase identification and comprehensive quantitative analysis to determine the relative amounts of different polymorphs in a mixture. rigaku.com

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is another key analytical tool used to characterize and distinguish between polymorphs. nih.govnih.gov Different crystal packing arrangements and intermolecular interactions in polymorphs lead to subtle but measurable differences in their vibrational spectra. nih.gov These spectral differences, especially in the fingerprint region (approx. 1300-900 cm⁻¹), provide a unique spectroscopic signature for each polymorph. vscht.cz

Studies on 2-phenylbutyramide have shown that the racemic and homochiral forms can exhibit very similar IR spectral characteristics, which suggests a similarity in their supramolecular organization. nih.gov Changes in the hydrogen bonding environment between polymorphs can often be observed in the N-H stretching region of the IR spectrum (typically between 3300 and 3350 cm⁻¹). nih.gov Shifts in the frequency of these bands can indicate differences in the nature and strength of the N-H···O hydrogen bonds that stabilize the crystal structure. nih.gov Therefore, IR spectroscopy serves as a valuable method for polymorphic fingerprinting and for studying phase transitions between different forms. nih.govresearchgate.net

Supramolecular Assembly and Intermolecular Interactions

The crystal structure and resulting properties of polymorphs are dictated by the way molecules assemble in the solid state. This organization, known as supramolecular assembly, is governed by a network of non-covalent intermolecular interactions. rsc.orgresearchgate.net

Hydrogen bonds are highly directional and are among the most important interactions in determining the supramolecular architecture of organic molecules, particularly those containing amide groups. nih.govresearchgate.net In the crystal structures of 2-phenylbutyramide polymorphs, N-H···O hydrogen bonds are the primary interactions that guide molecular assembly. researchgate.netnih.govnih.gov

The specific arrangement of these hydrogen bonds can lead to different supramolecular motifs, or "synthons". nih.gov Synthons are structural units that can be assembled through known intermolecular interactions. nih.gov Amide groups, for example, are well-known for forming robust hydrogen-bonded dimers via the R²₂(8) graph-set notation, where two molecules are linked by a pair of N-H···O bonds to form an eight-membered ring. researchgate.netmdpi.com

In the case of 2-phenylbutyramide, different polymorphs exhibit distinct hydrogen-bonding patterns. While some racemic and enantiopure forms adopt very similar supramolecular structures characterized by hydrogen-bonded ribbons, a newer racemic polymorph is stabilized by a single N-H···O hydrogen bond that links molecules into chains. nih.govresearchgate.netnih.govnih.gov The analysis of these synthons and the resulting networks is crucial for understanding the relationship between molecular structure and crystal packing. nih.gov

To gain a more detailed and quantitative understanding of the intermolecular interactions within the crystal lattice, Hirshfeld surface analysis is employed. researchgate.netnih.govnih.gov This computational method maps the electron distribution of a molecule in a crystal to visualize and quantify the various intermolecular contacts. researchgate.netmdpi.com

Hirshfeld analysis performed on the polymorphs of 2-phenylbutyramide confirms the critical role of hydrogen bonds and other van der Waals interactions in the crystal packing. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface allow for a detailed analysis of these interactions and can quantify even subtle differences between polymorphic systems. nih.gov

| Intermolecular Contact | Contribution in rac-1 Polymorph (%) | Contribution in rac-2 Polymorph (%) |

|---|---|---|

| H···H | Not specified | Not specified |

| H···C/C···H | 19.6 | 19.6 |

| H···O/O···H | 10.8 | 11.4 |

This quantitative data highlights the subtle shifts in intermolecular interactions that define the different polymorphic forms. nih.gov

Crystal Packing Architectures in Enantiopure and Racemic Forms

The supramolecular organization of 2-phenylbutyramide in the crystalline state is significantly influenced by its stereochemistry. Both the enantiopure and racemic forms of 2-phenylbutyramide have been found to crystallize in structures characterized by hydrogen-bonded ribbons. rsc.orgacs.orgacs.orgnih.gov This similarity in the primary supramolecular synthon results in closely related infrared spectral characteristics and melting points between the racemate and the homochiral forms. acs.orgacs.orgnih.gov

In the enantiopure this compound, the presence of two distinct molecular conformers within the crystal lattice allows for a packing arrangement that can closely mimic the hydrogen-bonded ribbons observed in the racemic crystal. acs.orgnih.gov This mimicry contributes to the remarkable similarity in their solid-state properties. The primary interaction governing these structures is the formation of hydrogen bonds where the amide group's hydrogen atoms act as donors and the carbonyl group serves as a bifurcated acceptor. nih.gov

However, polymorphism in the racemic form introduces diversity in the crystal packing. A second polymorph of racemic 2-phenylbutyramide has been identified which deviates from the ribbon-like structure. researchgate.netnih.gov In this polymorph, a single N—H⋯O hydrogen bond connects molecules into chains with an antiparallel, centrosymmetric packing arrangement. researchgate.netnih.gov This alternative packing results in a more efficient crystal packing, as evidenced by its higher calculated crystal density compared to both the ribbon-forming racemate and the enantiopure forms. nih.gov

| Form | Supramolecular Structure | Key Hydrogen Bonding Motif | Calculated Density (g cm⁻³) |

|---|---|---|---|

| This compound | Hydrogen-bonded ribbons | Amide-amide interactions | 1.188 |

| Racemic 2-Phenylbutyramide (Polymorph 1) | Hydrogen-bonded ribbons | Amide-amide interactions | 1.160 |

| Racemic 2-Phenylbutyramide (Polymorph 2) | Antiparallel chains | Single N—H⋯O hydrogen bond | 1.227 |

Thermodynamics and Stability of Polymorphs

Investigation of Phase Transitions and Interconversion

The existence of multiple polymorphic forms of a compound necessitates an understanding of their relative stabilities and the conditions under which they might interconvert. Phase transitions in molecular solids can be triggered by various factors, including temperature, pressure, and mechanical stress. peerj.comresearchgate.net For related chiral compounds like 3-methyl-2-phenylbutyramide, it has been observed that metastable racemic forms can be crystallized from the melt of a stable conglomerate. ucc.ie These metastable racemic polymorphs readily convert to the more stable conglomerate form through grinding, slurry crystallization, or seeding techniques. ucc.ie This indicates a clear thermodynamic driving force for the transformation.

In the case of a co-crystal of (±)-3-methyl-2-phenylbutyramide with salicylic acid, a temperature-mediated reversible single-crystal to single-crystal phase transition between two kryptoracemate forms has been documented. rsc.orgrsc.orgnih.gov This rare phenomenon is possible due to the similar crystal packing of the two forms, which allows for the transition to occur without significant loss of crystallinity. rsc.org However, solid-state transformations between forms with fundamentally different packing arrangements, such as those involving a change from a chiral to a centrosymmetric space group, are generally reconstructive and less likely to occur without dissolution and recrystallization. rsc.org

Computational Modeling of Lattice Energies and Relative Stabilities (e.g., DFT calculations)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the energetic landscape of polymorphic systems. nih.govnsf.govaps.org By calculating the lattice energies of different crystal structures, the relative thermodynamic stabilities of polymorphs can be predicted. For polymorphic systems, the differences in lattice energy are often very small, typically less than 2 kJ mol⁻¹. researchgate.net

For 3-methyl-2-phenylbutyramide, DFT calculations have shown that the enantiomeric forms (conglomerate) are more stable than the two identified racemic polymorphs. ucc.ie This computational finding is consistent with the experimental observation that the racemic forms are metastable and convert to the conglomerate. ucc.ie

In the case of 2-phenylbutyramide, crystal-lattice energy calculations have been performed for its racemic polymorphs. nih.gov These calculations, which break down the interaction energies into Coulombic, polarization, dispersion, and repulsion components, provide insight into the forces governing the crystal packing. nih.gov The results indicated a more efficient and stable packing for the chain-forming racemic polymorph compared to the ribbon-forming one, which aligns with its higher observed density. nih.gov

| Compound/Form | Computational Method | Key Finding |

|---|---|---|

| 3-methyl-2-phenylbutyramide | Density Functional Theory (DFT) | Enantiomers (conglomerate) are more stable than racemic polymorphs. ucc.ie |

| Racemic 2-phenylbutyramide | Atom-Atom Force Field (AA-CLP) | The chain-forming polymorph (rac-2) has a more favorable lattice energy than the ribbon-forming polymorph (rac-1). nih.gov |

| (±)-3-methyl-2-phenylbutyramide with Salicylic Acid | Theoretical Calculations | Small energy differences between the racemic and two kryptoracemate co-crystal forms. rsc.orgrsc.orgnih.gov |

Racemic Conglomerates and Kryptoracemates Involving Related Structures

Formation and Characterization of Conglomerates

A racemic conglomerate is a mechanical mixture of crystals, where each crystal is enantiomerically pure, containing only one of the two enantiomers. nih.gov This is in contrast to a racemic compound, where both enantiomers are present in equal amounts within the same crystal lattice. The formation of a conglomerate is a relatively rare phenomenon, with the majority of chiral compounds crystallizing as racemic compounds. rsc.org

The compound (±)-3-methyl-2-phenylbutyramide provides a notable example of conglomerate formation. ucc.ie In its solid state, it spontaneously resolves into a conglomerate (Form I), which is the thermodynamically stable form. ucc.ie This conglomerate can be converted into metastable racemic forms upon melting and subsequent cooling. ucc.ie The characterization of these different forms is achieved through techniques such as X-ray diffraction, which can distinguish between the chiral space group of the conglomerate and the centrosymmetric or non-centrosymmetric space groups of the racemic forms. rsc.org

Understanding Kryptoracemic Behavior in Co-crystals

A groundbreaking example of this behavior has been observed in a co-crystal of (±)-3-methyl-2-phenylbutyramide with salicylic acid. rsc.orgrsc.orgnih.gov This system is the first reported instance of a kryptoracemate co-crystal. rsc.orgrsc.orgnih.gov It exhibits remarkable complexity by crystallizing in three different forms: one racemic and two kryptoracemic. rsc.orgrsc.orgnih.gov The two kryptoracemate forms are enantiotropically related and undergo a reversible phase transition. rsc.org Theoretical calculations have shown that the energy differences between these three forms are minimal, suggesting that the formation of kryptoracemates may be more common than previously thought, particularly in co-crystal systems. rsc.orgrsc.orgnih.gov This discovery highlights that co-crystallization can be a fertile ground for exploring and understanding the subtle energetic factors that lead to kryptoracemic behavior. rsc.orgrsc.orgnih.gov

Synthetic Methodologies for R 2 Phenylbutyramide and Analogues

Asymmetric Synthesis Approaches

Asymmetric synthesis provides an elegant and efficient route to chiral compounds by converting an achiral starting material into a chiral product with a preference for one enantiomer. nih.govumontreal.ca This is achieved by using a chiral influence, such as a chiral catalyst, reagent, or auxiliary, during the reaction. dnrcollege.org

Stereoselective reactions are designed to generate a new stereocenter with a specific configuration. In the context of (R)-2-Phenylbutyramide, this involves reactions that selectively form the (R)-enantiomer from a prochiral precursor.

One prominent method is the asymmetric hydrogenation of a suitable unsaturated precursor, such as (E/Z)-2-phenyl-2-butenamide. This reaction utilizes a chiral catalyst, typically a transition metal complex (e.g., Rhodium, Ruthenium, or Iridium) coordinated with a chiral phosphine (B1218219) ligand. The chiral environment created by the catalyst complex forces the hydrogen molecule to add to one face of the double bond preferentially, leading to the formation of one enantiomer in excess. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Another approach is the stereoselective alkylation of a phenylacetamide enolate. By employing a chiral base or a chiral phase-transfer catalyst, the ethyl group can be introduced to the prochiral enolate in a stereocontrolled manner, yielding this compound. The success of this method hinges on the ability of the chiral agent to effectively differentiate between the two enantiotopic faces of the enolate.

Detailed research findings on closely related stereoselective syntheses are presented below:

| Reaction Type | Chiral Influence | Precursor Example | Key Features |

| Asymmetric Hydrogenation | Chiral Rhodium-Diphosphine Catalyst | (Z)-α-Phenylcinnamide | High conversion and enantiomeric excess (ee) are achievable. |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Phenylacetonitrile | Generates the α-chiral center via C-C bond formation. |

| C-H Amination | Chiral Rhodium Catalyst | 1,4-Diarylbutanes | Creates chiral pyrrolidines with high diastereoselectivity. nih.gov |

Chiral Auxiliary Strategies

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.orgchemeurope.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. chemeurope.com

For the synthesis of this compound, 2-phenylbutanoic acid can be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. chemeurope.comsigmaaldrich.com This forms a diastereomeric amide. The α-proton of this intermediate can then be removed to form a chiral enolate, which is shielded on one face by the bulky auxiliary. Subsequent reaction with an electrophile (in this case, amination or a related transformation) occurs from the less hindered face, creating the new stereocenter in a predictable manner. Finally, cleavage of the auxiliary yields the enantiomerically enriched this compound.

Asymmetric Catalysis

Asymmetric catalysis is a powerful strategy where a small amount of a chiral catalyst generates a large quantity of a chiral product. umontreal.ca This approach is highly efficient and atom-economical. Catalytic asymmetric methods can be applied to various transformations, including reductions, oxidations, and C-C bond-forming reactions. nih.gov

For instance, the catalytic asymmetric synthesis of this compound could be achieved through the kinetic resolution of racemic 2-phenylbutyramide (B1677664) or a precursor. In this process, a chiral catalyst selectively reacts with one enantiomer of the racemate at a faster rate, leaving the other enantiomer unreacted and thus enriched. Chiral catalysts, such as enzymes (e.g., lipases) or synthetic metal-ligand complexes, can be employed for this purpose.

| Strategy | Chiral Agent | Mechanism | Advantages |

| Chiral Auxiliary | Evans Oxazolidinones chemeurope.comwilliams.edu | Covalent attachment to substrate, steric hindrance directs reaction, subsequent cleavage. | High diastereoselectivity, predictable stereochemical outcome. williams.edu |

| Chiral Auxiliary | Pseudoephedrine chemeurope.comnih.gov | Forms a chiral amide, directs alkylation via a rigid chelated enolate. chemeurope.com | Readily available, effective for alkylation reactions. nih.gov |

| Asymmetric Catalysis | Chiral Metal Complexes (e.g., Rh, Pd) nih.gov | Creates a transient chiral environment around the substrate. | High turnover, low catalyst loading, broad applicability. umontreal.ca |

| Asymmetric Catalysis | Biocatalysts (Enzymes) | Exploits the inherent stereoselectivity of active sites. | High enantioselectivity, mild reaction conditions. |

Resolution of Racemic 2-Phenylbutyramide

Resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomeric components. This is a widely used method when a direct asymmetric synthesis is not feasible or economical.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating enantiomers and determining the enantiomeric purity of a sample. csfarmacie.czphenomenex.com The separation is achieved by using a chiral stationary phase (CSP), which is a solid support that has been coated or bonded with a chiral selector. ntu.edu.sg

Enantiomers have identical physical properties in a non-chiral environment, but they interact differently with the chiral selector of the CSP. csfarmacie.cz This differential interaction leads to the formation of transient diastereomeric complexes with different stabilities, causing one enantiomer to travel through the column more slowly than the other, resulting in their separation. ntu.edu.sg Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and widely used for the separation of a broad range of chiral compounds. nih.govresearchgate.net

| Parameter | Description | Typical Values/Conditions |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) | Amylose or cellulose derivatives coated on silica (B1680970) gel. nih.gov |

| Column Dimensions | Analytical scale | 10-25 cm length, 4.0-4.6 mm internal diameter. nih.gov |

| Mobile Phase | Normal-phase (Hexane/Alcohol) or Reversed-phase (Acetonitrile/Water) | Isocratic or gradient elution. Modifiers may be added. nih.govresearchgate.net |

| Flow Rate | Optimized for resolution and analysis time | 0.5 - 2.0 mL/min. |

| Detection | UV-Vis Spectrophotometer | Wavelength set to monitor the phenyl group (e.g., 210-260 nm). |

While analytical HPLC is used for separation on a small scale, preparative chiral chromatography is employed to isolate larger quantities (from milligrams to kilograms) of pure enantiomers. nih.govchiraltech.com The fundamental principle is the same as analytical chiral HPLC, but the instrumentation and methodology are adapted for scale-up. phenomenex.com

Preparative systems use wider columns (often several centimeters in diameter), larger particle sizes for the stationary phase to reduce backpressure, and higher flow rates. The goal is to maximize throughput—the amount of purified product obtained per unit of time—while maintaining sufficient resolution to achieve the desired enantiomeric purity. The optimization of sample loading is a critical parameter to prevent column overload, which would compromise the separation. This technique is indispensable in the pharmaceutical industry for obtaining pure enantiomers for biological testing and development. nih.gov

Crystallization offers a non-chromatographic method for resolving enantiomers and can be highly cost-effective on a large scale. These methods rely on the different crystallization behaviors of racemates and enantiomers. Racemic mixtures can crystallize in one of three ways: as a racemic compound (a well-ordered crystal containing equal numbers of both enantiomers), a conglomerate (a physical mixture of separate crystals of each pure enantiomer), or a solid solution. acs.org

Conglomerates are relatively rare but are ideal for resolution by preferential crystallization. ntu.edu.sg In this technique, a saturated solution of the racemate is seeded with a pure crystal of the desired enantiomer. This seed induces the crystallization of only that enantiomer from the solution, which can then be collected by filtration.

A study on the closely related compound 3-methyl-2-phenylbutyramide found that it spontaneously resolves into a stable conglomerate (Form I). acs.orgucc.ie This suggests that this compound or its analogues could also be amenable to this type of resolution. Techniques such as slurry crystallization and seeding can be used to manipulate the crystallization process and isolate the desired enantiomer. ucc.ie

Biocatalytic Synthesis Routes

Biocatalytic methods offer a green chemistry approach for the synthesis of chiral amides, operating under mild conditions with high selectivity. researchgate.netnih.gov Enzymes, particularly nitrile hydratases, are pivotal in the stereoselective synthesis of amides like this compound. nih.gov

Nitrile hydratase (NHase, EC 4.2.1.84) is a metalloenzyme that catalyzes the hydration of a nitrile to its corresponding amide. nih.govnih.gov This enzymatic conversion is a cornerstone of biocatalytic amide production, including the synthesis of chiral intermediates for pharmaceuticals. nih.govresearchgate.net The stereoselectivity of certain nitrile hydratases allows for the kinetic resolution of racemic nitriles, yielding enantiomerically enriched amides. nih.gov

Several microorganisms are known to produce stereoselective nitrile hydratases. For instance, the nitrile hydratase from Agrobacterium tumefaciens d3 has been shown to produce amides with high enantiomeric excesses from substrates like 2-phenylpropionitrile and 2-phenylbutyronitrile. academicjournals.org Similarly, Pseudomonas putida 5B contains an NHase that stereoselectively hydrolyzes 2-(4-chlorophenyl)-3-methylbutyronitrile to the (S)-amide with an enantiomeric excess greater than 90%. academicjournals.orgresearchgate.net The nitrile hydratase from Rhodococcus sp. AJ270 has also been utilized in the enantioselective biotransformation of racemic α-substituted phenylacetonitriles. nih.gov

The general reaction involves the incubation of the racemic nitrile substrate, such as 2-phenylbutyronitrile, with whole cells of the microorganism or the purified enzyme. The NHase selectively hydrates one enantiomer of the nitrile faster than the other. For example, to produce this compound, a nitrile hydratase with R-selectivity would be employed, converting (R)-2-phenylbutyronitrile to the target amide while leaving the (S)-nitrile largely unreacted. The process can be highly efficient, although the presence of amidases, which further hydrolyze the amide to a carboxylic acid, can sometimes affect the yield and enantiomeric purity of the final product. academicjournals.org

| Microorganism | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Agrobacterium tumefaciens d3 | 2-Phenylbutyronitrile | 2-Phenylbutyramide | High |

| Pseudomonas putida 5B | 2-(4-chlorophenyl)-3-methylbutyronitrile | (S)-2-(4-chlorophenyl)-3-methylbutyramide | >90% |

| Rhodococcus rhodochrous ATCC BAA-870 | rac-Mandelonitrile | (R)-Mandelamide | 81% |

| Rhodococcus sp. AJ270 | α-substituted phenylacetonitriles | Enantiopure α-substituted phenylacetamides | Data not specified |

The efficiency and stereoselectivity of the biocatalytic hydration of nitriles are highly dependent on the reaction conditions. mdpi.com Optimization of these parameters is crucial for maximizing both the chemical yield and the enantiomeric excess (ee) of the desired amide product. nih.gov

Key parameters that require optimization include temperature, pH, substrate concentration, and biocatalyst amount. mdpi.com For nitrile hydratase production by Rhodococcus rhodochrous, the optimal temperature is typically around 30°C, with a pH of 9.5 being most suitable for enzyme production in certain media. nih.govresearchgate.net The stability of the enzyme is a significant factor; for example, NHases from Pseudomonas chlororaphis B23 and Rhodococcus sp. N-774 are unstable above 20°C, which limits the applicable temperature range for the reaction. nih.gov

| Parameter | General Optimal Range/Observation | Effect on Yield/Enantiomeric Excess (ee) |

|---|---|---|

| Temperature | 20-40°C, enzyme-dependent | Affects enzyme activity and stability. Optimal temperature maximizes reaction rate, but higher temperatures can lead to enzyme denaturation. nih.govnih.gov |

| pH | 7.0-9.5, enzyme and buffer-dependent | Crucial for enzyme activity. Lower pH can sometimes increase product formation but may negatively impact enantiomeric excess. academicjournals.orgmdpi.com |

| Substrate Concentration | Varies with enzyme kinetics | Higher concentrations can lead to substrate inhibition. Influences both conversion rate and the degree of selective formation of the desired enantiomer. mdpi.com |

| Biocatalyst Amount | Determined empirically | Higher amounts generally increase the reaction rate but must be balanced against process costs. mdpi.com |

| Media Additives (for enzyme production) | e.g., Cobalt chloride (7 mg/L) | Can enhance the production of the nitrile hydratase enzyme in the host organism. researchgate.net |

Synthesis of Structural Analogues and Precursors

The synthesis of structural analogues of this compound often starts from its corresponding carboxylic acid, 2-phenylbutyric acid, or involves similar phenylalkanoic acid structures.

2-Phenylbutyric acid is a key precursor for the synthesis of this compound and its N-substituted analogues. Standard organic synthesis methods are employed to convert the carboxylic acid functional group into an amide. A common strategy involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia (B1221849) or an amine.

One straightforward method is the conversion of 2-phenylbutyric acid into its corresponding acid chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The resulting 2-phenylbutyryl chloride is a highly reactive intermediate that can readily react with ammonia to form the primary amide, 2-phenylbutyramide, or with a primary or secondary amine to yield an N-substituted amide.

For the synthesis of enantiopure amides, such as this compound, the starting material would be the resolved (R)-2-phenylbutyric acid. The reaction of the enantiopure acid with thionyl chloride, followed by treatment with concentrated ammonium (B1175870) hydroxide, yields the desired (R)-amide. researchgate.net

The synthesis of related phenylalkanoyl amides follows general amidation protocols. These methods can be applied to various phenylalkanoic acids (e.g., phenylacetic acid, 2-phenylpropionic acid) to generate a library of structurally related amides. The direct conversion of nitriles to N-substituted amides can also be achieved, for example, through catalyzed reactions in an aqueous medium. researchgate.net

A widely used laboratory-scale method involves the reaction of a phenylalkanoyl acid with an amine in the presence of a coupling agent. Alternatively, as described previously, the phenylalkanoic acid can be converted to a more reactive derivative like an acid chloride or anhydride. The subsequent reaction of this activated intermediate with a desired primary or secondary amine produces the target N-substituted phenylalkanoyl amide. For instance, N-substituted benzamide (B126) derivatives have been synthesized and evaluated for various applications. nih.gov The choice of amine determines the substitution pattern on the amide nitrogen, allowing for the creation of diverse analogues.

Preclinical Pharmacological Activity and Molecular Mechanisms

Investigation of Neuronal Acetylcholine (B1216132) Receptor (nAChR) Inhibition

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in neurotransmission within the central and peripheral nervous systems. nih.govscispace.com These receptors are composed of various combinations of subunits, with the α4β2* and α7 subtypes being the most prevalent in the mammalian brain. nih.gov The modulation of nAChRs, either through positive allosteric modulators (PAMs) that enhance activity or negative allosteric modulators (NAMs) that inhibit it, presents a therapeutic strategy for various neurological disorders. mdpi.commdpi.comnih.gov

The modulatory effects of novel compounds on nAChR subtypes are typically investigated using a variety of in vitro techniques. Electrophysiological methods, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in mammalian cell lines (e.g., HEK cells) expressing specific nAChR subtypes, are fundamental. nih.gov These techniques allow for the direct measurement of ion currents passing through the channel in response to an agonist, such as acetylcholine (ACh).

A compound like (R)-2-Phenylbutyramide would be evaluated by co-applying it with ACh to determine its effect on the agonist-evoked response. An inhibitory effect would be characterized by a reduction in the peak current amplitude, while a potentiating effect would be seen as an increase. By testing the compound across a range of concentrations, a concentration-response curve can be generated to determine its potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

Cell-based fluorescence assays are another common high-throughput method. These assays use calcium-sensitive fluorescent dyes to measure the influx of Ca2+ through Ca2+-permeable nAChRs, particularly the α7 subtype, upon activation. nih.govnih.gov A modulator's effect is quantified by the change in the fluorescent signal in its presence compared to the agonist alone.

While specific in vitro studies detailing the direct modulation of nAChRs by this compound are not extensively documented in publicly available literature, the evaluation of its structural analogs suggests that compounds with a phenylacetamide core can exhibit activity at these receptors.

Structure-activity relationship (SAR) studies are essential for optimizing the interaction of a ligand with its target receptor. For nAChRs, the binding pocket is located at the interface between two subunits. nih.gov SAR studies for nAChR modulators derived from a scaffold like this compound would involve systematic chemical modifications to its core structure to identify key pharmacophoric features.

Key structural components of this compound available for modification include:

The Phenyl Ring: Substitution on the aromatic ring with electron-withdrawing or electron-donating groups can significantly alter binding affinity and subtype selectivity. The position of these substituents (ortho, meta, para) is also critical.

The Butyramide (B146194) Side Chain: The length and branching of the alkyl chain (ethyl group) can influence how the molecule fits into the binding pocket. The stereochemistry at the chiral center (the 'R' configuration) is often crucial for specific interactions, and comparison with the 'S' enantiomer is a key step in SAR analysis.

The Amide Group: The primary amide (-CONH2) provides hydrogen bond donor and acceptor capabilities. Modifications, such as N-alkylation or replacement with bioisosteres, would be explored to probe the requirements of the binding site.

SAR studies on various classes of nAChR ligands have shown that subtle structural changes can dramatically shift a compound's profile from an agonist to an antagonist or alter its selectivity between different nAChR subtypes. nih.gov For instance, in other chemical series, the nature of ring systems and specific substituents have been identified as determining factors for activity on different receptor subunit combinations. nih.gov

Anticonvulsant Efficacy in Preclinical Models

Preclinical screening in animal models is a cornerstone of anticonvulsant drug discovery. These models help identify compounds with the potential to suppress seizures and provide initial insights into their mechanism of action.

The Maximal Electroshock (MES) seizure test is a widely utilized preclinical model for identifying potential antiepileptic drugs effective against generalized tonic-clonic seizures. nih.govmdpi.commeliordiscovery.comnih.gov In this model, a brief electrical stimulus is applied to rodents (typically mice or rats) via corneal or auricular electrodes, inducing a characteristic seizure pattern that includes a tonic hindlimb extension phase. nih.govmdpi.com The ability of a test compound to prevent this tonic hindlimb extension is considered a measure of anticonvulsant efficacy. nih.gov

The anticonvulsant activity of phenylacetamide derivatives, which are structurally related to this compound, has been demonstrated in the MES model. nih.gov For example, certain (R)-configured phenylglycine derivatives have shown potent protection in the MES test. nih.gov The primary endpoint in these studies is often the median effective dose (ED50), which is the dose required to protect 50% of the animals from the tonic extensor component of the seizure.

Table 1: Example Anticonvulsant Activity of Structurally Related Phenylacetamide Derivatives in the Mouse MES Model This table presents data for compounds structurally related to this compound to illustrate typical findings from MES model evaluations.

| Compound | Configuration | Protection in MES Test (% at 100 mg/kg) |

|---|---|---|

| Analog 1 (3-CF3 derivative) | Racemate | 100% |

| Analog 2 ((C1-R)-31) | R | 100% |

| Analog 3 (3-OCF3 derivative) | Racemate | 75% |

| Analog 4 ((C1-R)-32) | R | 100% |

Data adapted from studies on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides. nih.gov

To understand the potential of a new anticonvulsant candidate, its profile is often compared to established drugs like phenobarbital (B1680315). Phenobarbital is a barbiturate (B1230296) that enhances the inhibitory effects of the neurotransmitter GABA by acting on the GABAA receptor. It has a broad spectrum of activity but its use can be limited by sedative side effects. Studies in preclinical models have characterized its dose-dependent efficacy. nih.gov

Identification of Molecular Targets and Pathways

While initial activity may be observed at nAChRs or in seizure models, identifying the precise molecular targets and pathways responsible for the pharmacological effects of this compound is a complex process. Given its anticonvulsant potential, several key pathways are typically investigated.

Voltage-Gated Ion Channels: Many established anticonvulsant drugs exert their effects by modulating voltage-gated sodium, potassium, or calcium channels. These channels are fundamental to neuronal excitability, and their inhibition can prevent the rapid and repetitive firing of neurons that underlies seizure spread. The phenylacetamide scaffold is known to interact with these channels, making them a primary area of investigation for this compound.

GABAergic Neurotransmission: Enhancement of inhibitory neurotransmission, primarily through the GABAA receptor complex, is another major anticonvulsant mechanism. As seen with phenobarbital, compounds can act as positive allosteric modulators of the GABAA receptor, increasing the influx of chloride ions and hyperpolarizing the neuron.

Glutamatergic Neurotransmission: Attenuation of excitatory neurotransmission mediated by glutamate (B1630785) is also a valid anticonvulsant strategy. This can be achieved by blocking NMDA or AMPA receptors, thereby reducing the excitatory drive within neuronal circuits.

Identifying the specific target(s) of this compound would require a battery of in vitro binding and functional assays against a panel of known CNS receptors and ion channels. Subsequent confirmation in more complex cellular or tissue-based models would be necessary to validate these findings and elucidate the downstream signaling pathways involved.

Receptor Binding Studies and Target Engagement Assays

There is a notable lack of specific data from receptor binding studies or target engagement assays for this compound. Such studies are crucial for identifying the molecular targets of a compound and quantifying its interaction with those targets. The primary mechanism of action for the structurally related anticonvulsant, phenobarbital, involves enhancing the action of the gamma-aminobutyric acid (GABA) neurotransmitter at the GABA-A receptor, which increases synaptic inhibition patsnap.comdrugbank.comt3db.ca. Phenobarbital may also modulate calcium channels, leading to a decrease in the release of excitatory neurotransmitters patsnap.comdrugbank.comt3db.ca. However, direct evidence from binding assays to confirm similar activity for this compound is not available.

Exploration of Other Potential Biological Pathways (e.g., as a metabolite of phenobarbital)

2-Phenylbutyramide (B1677664) is considered a structural fragment of phenobarbital, a well-established anticonvulsant drug. Phenobarbital is primarily metabolized by the cytochrome P450 system in the liver patsnap.com. However, the metabolites of phenobarbital are generally considered to not possess significant pharmacological activity of their own nih.gov. While some anticonvulsant drugs are known to have active metabolites, this does not appear to be the primary mechanism of action for phenobarbital nih.govnih.gov. For instance, mephobarbital is metabolized to phenobarbital, and it is the resulting phenobarbital that is believed to mediate most of the anticonvulsant effect nih.govneupsykey.com. There is no substantial evidence to suggest that this compound, as a potential metabolite or analog, plays a significant role in the therapeutic effects of phenobarbital.

Stereoselectivity in Biological Activity

The influence of stereochemistry on pharmacological effect is a critical aspect of drug action. While direct comparisons of the pharmacological effects of (R)- and (S)-2-Phenylbutyramide are not well-documented, studies on closely related compounds suggest that stereoselectivity is an important factor.

Differential Pharmacological Effects of (R)- and (S)-Enantiomers

Research on the enantiomers of the related compound 2-hydroxy-2-phenylbutyramide (B166085) has demonstrated stereoselective anticonvulsant activity. In preclinical models, both enantiomers showed significant anticonvulsant effects against seizures induced by pentylenetetrazol, although there were variations in the time course of their activity nih.gov. Notably, a difference in neurotoxicity was observed, with the (-)-enantiomer exhibiting the lowest neurotoxicity in the rotarod ataxia test nih.gov. This indicates that even with similar primary pharmacological activity, enantiomers can have different safety profiles.

Enantioselective Interactions with Biological Receptors or Enzymes

The differential effects observed between enantiomers of related compounds strongly suggest enantioselective interactions with biological targets. For the anticonvulsant effects of 2-hydroxy-2-phenylbutyramide, the distinct neurotoxicity profiles of the enantiomers imply that they interact differently with the receptors or enzymes responsible for these effects nih.gov. However, without specific binding studies for the enantiomers of 2-Phenylbutyramide, the precise nature of these enantioselective interactions at the molecular level remains uncharacterized.

Computational Molecular Modeling for Biological Interactions

Computational methods are powerful tools for predicting and analyzing the interaction between a small molecule (ligand) and its biological target (receptor).

Ligand-Receptor Docking Simulations

There is a lack of specific published research detailing ligand-receptor docking simulations for this compound. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity plos.orgsemanticscholar.orgnih.gov. These simulations could provide valuable insights into the potential binding modes of this compound with various receptors, such as the GABA-A receptor, and could help to explain the structural basis for its potential activity and stereoselectivity. However, without experimental data to validate these models, any findings would be purely predictive.

Pharmacophore Modeling for Activity Predictionnih.gov

Pharmacophore modeling is a crucial computational tool in drug discovery, utilized to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For anticonvulsant agents, including this compound, pharmacophore models help in understanding the key molecular interactions with their biological targets, thereby guiding the design of novel and more potent therapeutic agents.

Given the chemical and mechanistic diversity of anticonvulsant drugs, a single universal pharmacophore model has been challenging to establish. nih.gov However, several models have been proposed for different classes of anticonvulsants based on their primary mechanisms of action. A widely recognized pharmacophore model for anticonvulsant activity, initially proposed by Dimmock and later modified by Pandeya, includes several key features that are also relevant to the structure of this compound. scholarsresearchlibrary.com

Key Pharmacophoric Features for Anticonvulsant Activity:

A hydrophobic aryl ring system: This is a common feature in many anticonvulsant drugs and is present in this compound as the phenyl group. This hydrophobic moiety is believed to interact with a corresponding hydrophobic pocket in the biological target.

A hydrogen bond donor/acceptor site: The amide group in this compound provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This feature is critical for forming hydrogen bonds with the target protein, contributing to the binding affinity.

A second hydrophobic region: The ethyl group in this compound can serve as a second hydrophobic site, further enhancing the interaction with the target.

An electron-donor group: Pandeya's modification to the original model introduced an electron-donor feature, which can be fulfilled by the oxygen atom of the carbonyl group in the amide moiety of this compound. scholarsresearchlibrary.com

The spatial arrangement of these features is critical for optimal activity. In the context of this compound, the stereochemistry at the chiral center dictates the specific three-dimensional orientation of the phenyl and ethyl groups relative to the amide moiety, which in turn influences its interaction with the target.

Studies on structurally related phenylacetamide and benzylacetamide derivatives have further refined the understanding of the pharmacophoric requirements for anticonvulsant activity. These studies often highlight the importance of the N-benzylacetamide moiety and the presence of specific substituents on the phenyl ring in modulating activity. While a specific pharmacophore model for this compound is not extensively documented, the established models for related anticonvulsants provide a strong basis for predicting its activity.

Table 1: Key Pharmacophoric Features in Anticonvulsant Drug Design

| Pharmacophoric Feature | Corresponding Moiety in this compound | Putative Interaction |

|---|---|---|

| Hydrophobic Aryl Group | Phenyl Group | van der Waals / Hydrophobic Interactions |

| Hydrogen Bond Donor | Amide N-H | Hydrogen Bonding |

| Hydrogen Bond Acceptor | Amide C=O | Hydrogen Bonding |

| Second Hydrophobic Site | Ethyl Group | van der Waals / Hydrophobic Interactions |

| Electron Donor Atom | Carbonyl Oxygen | Electron Donor-Acceptor Interaction |

Quantitative Structure-Activity Relationship (QSAR) Analysisresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For anticonvulsant agents, QSAR studies are instrumental in identifying the key molecular descriptors that govern their efficacy, thereby facilitating the rational design of new drug candidates with improved properties.

While specific QSAR studies focusing solely on this compound are not extensively reported, research on structurally analogous compounds, such as α-substituted acetamido-N-benzylacetamides and other phenylacetamide derivatives, provides valuable insights into the structural requirements for anticonvulsant activity. These studies typically employ a range of molecular descriptors to model the biological activity, which is often expressed as the median effective dose (ED₅₀) in animal models of epilepsy.

Key Molecular Descriptors in QSAR Models of Related Anticonvulsants:

Topological Descriptors: These descriptors encode information about the connectivity of atoms in a molecule. Parameters such as molecular connectivity indices and shape indices have been shown to be important in correlating with the anticonvulsant activity of related compounds.

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Studies on benzylacetamide derivatives have indicated the significant role of electronic features in their anticonvulsant activity.

Physicochemical Descriptors: Lipophilicity, often represented by the logarithm of the partition coefficient (logP), is a crucial descriptor in many QSAR models for centrally acting drugs, as it influences the ability of the compound to cross the blood-brain barrier. Molar refractivity (MR), which relates to the volume and polarizability of the molecule, is another commonly used descriptor.

A hypothetical QSAR model for a series of compounds including this compound might take the form of a multiple linear regression (MLR) equation:

log(1/ED₅₀) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where log(1/ED₅₀) represents the anticonvulsant activity, β₀ is a constant, and β₁ to βₙ are the coefficients for the respective molecular descriptors.

QSAR studies on related anticonvulsants have demonstrated that a combination of 2D and 3D descriptors often yields models with high predictive quality. For instance, a study on acetamido-N-benzylacetamide derivatives found that a model incorporating both 2D and 3D descriptors provided a better prediction of anticonvulsant activity.

Table 2: Common Molecular Descriptors in Anticonvulsant QSAR Studies

| Descriptor Class | Specific Descriptor Example | Relevance to this compound's Activity |

|---|---|---|

| Topological | Molecular Connectivity Index (χ) | Describes the size, shape, and degree of branching of the molecule. |

| Electronic | Dipole Moment (μ) | Influences polar interactions with the biological target. |

| Physicochemical | LogP | Relates to the ability to cross the blood-brain barrier and access the site of action. |

| Quantum Chemical | HOMO/LUMO Energy | Provides insights into the molecule's reactivity and ability to participate in charge-transfer interactions. |

Analytical Method Development and Validation for Research Applications

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental in determining the chemical purity and the enantiomeric excess of (R)-2-Phenylbutyramide. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these analytical challenges.

Chiral HPLC Method Optimization

The direct separation of enantiomers by High-Performance Liquid Chromatography (HPLC) is a widely used approach for determining the enantiomeric purity of chiral compounds like this compound. csfarmacie.czresearchgate.net The core of this technique lies in the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chromatographyonline.com

The development of a robust chiral HPLC method is a systematic process that often begins with screening a variety of CSPs under different mobile phase conditions. phenomenex.commerckmillipore.com The goal is to find a set of conditions that provides a baseline resolution of the two enantiomers, (R)- and (S)-2-Phenylbutyramide.

Key Optimization Parameters:

Chiral Stationary Phase (CSP) Selection : The choice of CSP is the most critical factor. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and often successful in separating a wide range of chiral compounds. csfarmacie.czmerckmillipore.com Other common types include cyclodextrin-based, protein-based, and Pirkle-type phases. phenomenex.comsigmaaldrich.com The selection process is typically empirical, involving screening several columns.

Mobile Phase Mode : Chiral separations can be achieved in normal-phase, reversed-phase, or polar organic modes. chromatographyonline.com Normal-phase mode, often using mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol), is a common starting point for many chiral separations. chromatographyonline.com Reversed-phase conditions, using aqueous buffers with methanol (B129727) or acetonitrile, are also widely employed, especially for more polar compounds. csfarmacie.czsigmaaldrich.com

Mobile Phase Composition : Fine-tuning the solvent composition is essential for optimizing resolution. In normal-phase chromatography, adjusting the percentage of the alcohol modifier can significantly impact retention and selectivity. chromatographyonline.com For acidic or basic analytes, small amounts of additives like trifluoroacetic acid (TFA) for acids or diethylamine (B46881) (DEA) for bases can improve peak shape and resolution. chromatographyonline.com

Temperature and Flow Rate : Column temperature can affect the efficiency and selectivity of the separation. While often performed at ambient temperature, controlling the column temperature can sometimes improve resolution. The flow rate is optimized to achieve a balance between analysis time and separation efficiency.

A typical screening strategy for this compound would involve testing several polysaccharide-based columns with mobile phases consisting of varying ratios of hexane and isopropanol.

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Normal Phase) | Condition 3 (Polar Organic) |

|---|---|---|---|

| Chiral Stationary Phase | Cellulose-based CSP | Amylose-based CSP | Cellulose-based CSP |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Ethanol (85:15, v/v) | Methanol / Acetonitrile (50:50, v/v) |

| Additive | 0.1% Diethylamine (for basic analytes) | 0.1% Trifluoroacetic Acid (for acidic analytes) | None |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for assessing the purity of volatile and thermally stable compounds like 2-Phenylbutyramide (B1677664). umich.edu It separates compounds based on their boiling points and interaction with the stationary phase. youtube.com

For routine purity analysis (not enantiomeric), a standard non-chiral capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is typically used. The method involves optimizing the temperature program to ensure adequate separation of the main compound from any potential impurities or residual solvents. The identity of the peak corresponding to 2-phenylbutyramide can be confirmed by its mass spectrum. nih.gov

While HPLC is more common for enantiomeric excess determination, specialized chiral GC columns can also be used for this purpose. researchgate.net This often requires derivatization of the amide to a more volatile species. The enantioselective GC method can offer very high resolution and sensitivity for quantifying low levels of the undesired enantiomer. researchgate.net The Kovats retention index, a measure of retention time relative to n-alkanes, can be used for compound identification. For 2-phenylbutanamide, a standard polar Kovats retention index of 2600 has been reported. nih.gov

Advanced Structural Characterization Techniques

Confirmation of the chemical structure of this compound relies on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous confirmation of molecular structures. researchgate.net By analyzing the 1H and 13C NMR spectra, the connectivity of atoms within the molecule can be determined.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the phenyl ring would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The single proton on the chiral carbon (the α-carbon) would likely appear as a triplet or multiplet. The two protons of the adjacent methylene (B1212753) (-CH2-) group in the ethyl chain would be a multiplet, and the three protons of the terminal methyl (-CH3) group would appear as a triplet. The two protons on the amide (-NH2) group would appear as two broad singlets.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the different carbon environments. libretexts.org For this compound, distinct peaks would be expected for the carbonyl carbon (C=O), the various aromatic carbons of the phenyl ring, and the three aliphatic carbons of the butyramide (B146194) chain (chiral CH, CH2, and CH3).

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic-H | ~ 7.2 - 7.4 | Multiplet |

| ¹H | Amide (-NH₂) | ~ 5.5 - 7.5 (broad) | Two Broad Singlets |

| ¹H | α-CH | ~ 3.2 - 3.5 | Triplet |

| ¹H | -CH₂- | ~ 1.8 - 2.1 | Multiplet |

| ¹H | -CH₃ | ~ 0.9 - 1.1 | Triplet |

| ¹³C | Carbonyl (C=O) | ~ 175 - 178 | N/A |

| ¹³C | Aromatic-C | ~ 126 - 142 | N/A |

| ¹³C | α-CH | ~ 50 - 55 | N/A |

| ¹³C | -CH₂- | ~ 25 - 30 | N/A |

| ¹³C | -CH₃ | ~ 10 - 15 | N/A |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. uci.edu The molecular formula of 2-Phenylbutyramide is C10H13NO, giving it a molecular weight of 163.22 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the compound is ionized to form a molecular ion (M•+). Because 2-Phenylbutyramide contains a single nitrogen atom, its molecular ion peak is expected at an odd m/z value, in this case, m/z 163. uci.edu This molecular ion then undergoes fragmentation into smaller, characteristic ions. Analysis of these fragments helps to confirm the structure.

Common fragmentation pathways for similar structures often involve cleavage alpha to the phenyl group or the carbonyl group. nih.gov

| m/z Value | Ion Identity | Description |

|---|---|---|

| 163 | [M]⁺ | Molecular Ion |

| 119 | [M - C(=O)NH₂]⁺ | Loss of the carbamoyl (B1232498) group. This is often a major peak. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for compounds with a benzyl (B1604629) group, formed by rearrangement. |

| 147 | [M - NH₂]⁺ | Loss of the amino group from the molecular ion. |

Quantitative Analytical Methods for Biological Studies

For pharmacokinetic and other biological studies, it is essential to have validated methods for the quantification of this compound in complex biological matrices such as blood, plasma, or urine. ijsat.orgnih.gov Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity, selectivity, and speed. nih.govjapsonline.com

The development and validation of a bioanalytical method is a rigorous process governed by regulatory guidelines. rrml.ro

Key Stages of Bioanalytical Method Development:

Sample Preparation : The first step is to isolate the analyte from the complex biological matrix. japsonline.com This is crucial to remove interferences, such as proteins and phospholipids, that can suppress the MS signal. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation : A rapid HPLC or Ultra-High-Performance Liquid Chromatography (UPLC) separation is developed to resolve the analyte from any remaining matrix components. researchgate.net This typically uses a reversed-phase column (e.g., C18) with a fast gradient elution.

Mass Spectrometric Detection : Detection is performed using a tandem mass spectrometer, usually a triple quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 164.1) and monitoring a specific product ion formed by its fragmentation in the collision cell. This process provides exceptional selectivity and sensitivity.

Method Validation : Once the method is developed, it must be fully validated to ensure its reliability. rrml.ro Validation assesses several key parameters. ijsat.orgnih.gov

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |

| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte in the sample. | A calibration curve with a correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | Accuracy is the closeness of the measured value to the true value. Precision is the degree of scatter between a series of measurements. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) not exceeding 15% (20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal should be at least 5-10 times the baseline noise; accuracy and precision must meet criteria. |

| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | Assessed by comparing the response of the analyte in post-extraction spiked matrix to its response in a neat solution. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration under tested conditions (e.g., freeze-thaw, short-term bench top). |

Development of Assays for In Vitro and In Vivo Sample Analysis